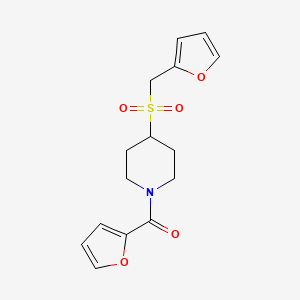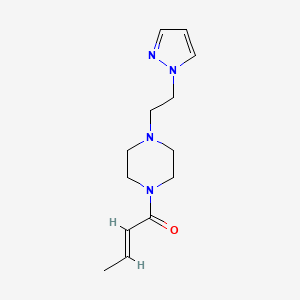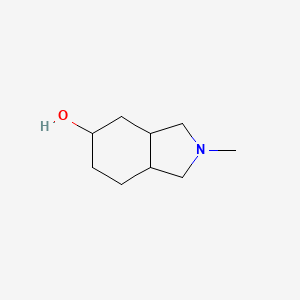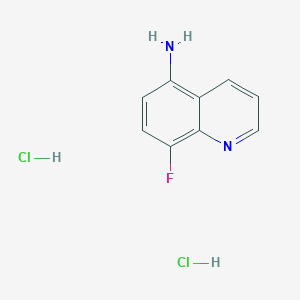
Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, furan-2-ylmethanethiol can be prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt which is hydrolyzed to the thiol by heating with sodium hydroxide .Mecanismo De Acción
The mechanism of action of furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various kinases and transcription factors that are involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit viral replication. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and viral infections. Further studies are also needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves a multi-step process that includes the reaction of furan-2-carbaldehyde with piperidine, followed by the reaction of the resulting compound with methanesulfonyl chloride. The final step involves the reaction of the intermediate product with furan-2-ylmethylamine to yield this compound.
Aplicaciones Científicas De Investigación
Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
furan-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQMILQCIOJTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)
![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)
![4-{[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methoxy}-3-(hydroxymethyl)benzaldehyde](/img/structure/B2935348.png)
![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)
![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2935354.png)

